N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-tert-butylphenyl group and a 3,5-dimethylpiperidinylsulfonyl moiety. Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group and tailored electronic effects from the sulfonamide-linked piperidine ring.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S2/c1-18-14-19(2)16-30(15-18)35(32,33)23-12-8-21(9-13-23)25(31)29-26-28-24(17-34-26)20-6-10-22(11-7-20)27(3,4)5/h6-13,17-19H,14-16H2,1-5H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMCTPMXCCFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411238 | |
| Record name | F0700-0111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6260-78-2 | |
| Record name | F0700-0111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS Number: 6260-78-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C27H33N3O3S2
- Molecular Weight : 511.699 g/mol
- Density : 1.223 g/cm³
- Refractive Index : 1.594
The compound exhibits biological activity through various mechanisms, primarily targeting specific enzymes and cellular pathways involved in disease processes. The thiazole and sulfonamide moieties are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide structures often display significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | <0.03 µg/mL | More potent than vancomycin |
| Enterococcus faecalis | 0.125 µg/mL | Comparable to linezolid |
| Mycobacterium bovis | Active against both active and dormant states | Strong inhibition observed |
In a study by Salama et al. (2020), derivatives of this compound showed up to four times more potency against S. aureus and MRSA compared to standard antibiotics like vancomycin, indicating its potential as a novel antibacterial agent .
Anticancer Activity
The compound's thiazole structure is associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways:
- Mechanism : Induction of apoptosis via mitochondrial pathway.
- Cancer Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549).
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Assessment :
- A recent study assessed the cytotoxic effects of related thiazole compounds on various cancer cell lines, demonstrating that modifications to the benzamide structure could enhance efficacy against resistant cancer phenotypes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Implications
The compound is compared to analogs with modifications in the sulfonyl group, phenyl substituents, and thiazole-linked moieties. Key differences and their biological implications are summarized below:
Table 1: Structural and Functional Comparisons
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 3,5-dimethylpiperidinylsulfonyl group resists oxidative metabolism better than aliphatic sulfonyl groups (e.g., propyl) .
- Molecular Weight : At ~521 g/mol (estimated), the target compound is heavier than analogs like N-(4-phenylthiazol-2-yl)benzamide derivatives (~378–441 g/mol), which may affect bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
